molecular formula C14H14O B8351164 3-Methoxy-5-phenyltoluene

3-Methoxy-5-phenyltoluene

Cat. No. B8351164
M. Wt: 198.26 g/mol
InChI Key: UGKJXUDEIHNMBJ-UHFFFAOYSA-N
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Patent
US06414145B1

Procedure details

Iodotrimethyl silane (26.4 ml; 0.185 mol) was added to a solution of 3-methoxy-5-phenyltoluene (26.6 g; 0.168 mol) in trichloromethane (110 ml). The mixture was reflux for 12 hours and extracted with ether. The organic phase was evaporated and purified by flash chromatography, eluting with petroleum ethyl acetate (90/10) to give 3-methyl-5-phenylphenol as a foam. Yield=93%.
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[Si](C)(C)C.C[O:7][C:8]1[CH:9]=[C:10]([CH3:20])[CH:11]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1>ClC(Cl)Cl>[CH3:20][C:10]1[CH:9]=[C:8]([OH:7])[CH:13]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
26.4 mL
Type
reactant
Smiles
I[Si](C)(C)C
Name
Quantity
26.6 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C1=CC=CC=C1)C
Name
Quantity
110 mL
Type
solvent
Smiles
ClC(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was reflux for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with petroleum ethyl acetate (90/10)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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